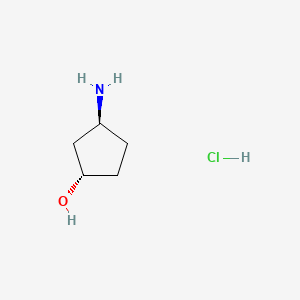

(1S,3S)-3-Aminocyclopentanol hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Chemical Synthesis and Biological Roles

Strategies for Synthesis of Heterocyclic Compounds

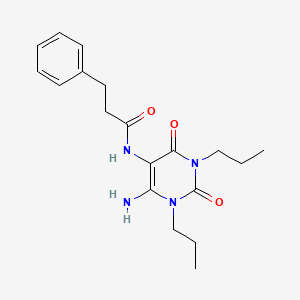

Heterocyclic compounds like 1,2,4-triazole-containing scaffolds are crucial in drug discovery for treating various diseases. The review by Nasri et al. (2021) highlights strategies for synthesizing these scaffolds using 3-amino-1,2,4-triazole, indicating the importance of heterocyclic chemistry in developing new pharmaceuticals (Nasri, Bayat, & Kochia, 2021).

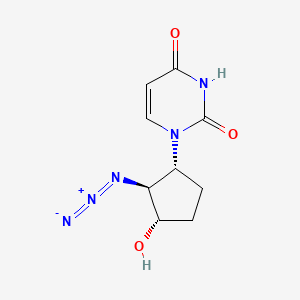

Bioorganometallic Chemistry

The review on molybdocene dichloride by Waern and Harding (2004) explores its biological chemistry, including interaction with nucleobases and nucleotides, showcasing the role of organometallic compounds in biological systems and potential therapeutic applications (Waern & Harding, 2004).

Potential Therapeutic Applications

Antitumor Efficacy of FTY720

Zhang et al. (2013) review the antitumor efficacy of FTY720, a compound approved for treating multiple sclerosis but also showing potential in cancer therapy. This study highlights the diverse potential applications of chemical compounds in pharmacology (Zhang et al., 2013).

Enhanced Separation Technologies

Hydrocyclones for Enhanced Separations

Tian et al. (2018) provide a comprehensive review of hydrocyclones, focusing on operating parameters and conditions for enhanced separations. This paper underscores the importance of chemical engineering principles in optimizing separation processes for various industrial applications (Tian et al., 2018).

Safety and Hazards

The safety information for “(1S,3S)-3-Aminocyclopentanol hydrochloride” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and washing hands thoroughly after handling .

作用機序

Target of Action

The primary target of (1S,3S)-3-Aminocyclopentanol hydrochloride is Dipeptidyl Peptidase-4 (DPP-4) . DPP-4 is an enzyme that plays a significant role in glucose metabolism, making it a key target in the management of type 2 diabetes mellitus .

Mode of Action

This compound acts as a DPP-4 inhibitor . It forms a reversible, histidine-assisted covalent bond between its nitrile group and the S630 hydroxyl oxygen on DPP-4 . This inhibits the enzymatic function of DPP-4, leading to increased levels of incretin hormones, improved insulin synthesis, and reduced glucagon release .

Biochemical Pathways

The inhibition of DPP-4 affects the incretin hormone pathway . Incretin hormones, such as GLP-1 and GIP, are responsible for stimulating insulin secretion. By inhibiting DPP-4, the degradation of these hormones is reduced, leading to increased insulin secretion, decreased glucagon release, and consequently, better control of blood glucose levels .

Result of Action

The result of the action of this compound is improved glycemic control . By inhibiting DPP-4 and increasing the levels of incretin hormones, the compound helps to regulate insulin and glucagon levels, leading to better management of blood glucose levels .

特性

IUPAC Name |

(1S,3S)-3-aminocyclopentan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c6-4-1-2-5(7)3-4;/h4-5,7H,1-3,6H2;1H/t4-,5-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGKRJNWIEGYWGE-FHAQVOQBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1N)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C[C@H]1N)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,2,3-Trimethyl-1H-pyrrolo[2,3-d]pyridazin-7(6H)-one](/img/structure/B591423.png)